REACTION_CXSMILES
|
Cl[C:2]1[CH:7]2[CH2:8][CH:4]([CH2:5][CH2:6]2)[C:3]=1/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12].[N-:16]=[N+]=[N-].[Na+].O>CS(C)=O>[CH:7]12[CH2:8][CH:4]([CH2:5][CH2:6]1)[C:3]1[CH:9]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[NH:16][C:2]2=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling down to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with methylene chloride (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica-gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20:1 methylene chloride/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=3NC(=CC3C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |